3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Overview
Description
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperazine ring.
Oxidation to Form the Dioxopiperazine: The piperazine ring is oxidized to form the dioxopiperazine structure using an oxidizing agent such as potassium permanganate.
Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the dioxopiperazine intermediate with a propanoic acid derivative under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the piperazine ring.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional ketone or carboxylic acid groups, while substitution reactions can introduce various functional groups onto the benzyl ring.
Scientific Research Applications
3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the dioxopiperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Chlorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
- 3-[4-(4-Methylbenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
- 3-[4-(4-Bromobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid
Uniqueness
The presence of the fluorine atom in 3-[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This can enhance its biological activity and make it a more attractive candidate for drug development.
Properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4/c15-11-3-1-10(2-4-11)9-17-8-7-16(6-5-12(18)19)13(20)14(17)21/h1-4H,5-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCYUMCTKFJKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C(=O)N1CCC(=O)O)CC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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